4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
Description
Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-6-11(17-7-9)20-10-4-1-8(2-5-10)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNGYKFALZVXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(trifluoromethyl)pyridine-2-ol and 4-bromobenzoic acid.
Reaction Conditions: The key step involves the formation of an ether bond between the pyridine and benzoic acid moieties. This is achieved through a nucleophilic substitution reaction, where the hydroxyl group of 5-(trifluoromethyl)pyridine-2-ol attacks the bromine atom of 4-bromobenzoic acid in the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent, such as dimethylformamide (DMF).
Chemical Reactions Analysis
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
Medicinal Chemistry
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid has garnered attention for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively.
Anticancer Activity :
Research indicates that this compound can induce apoptosis in cancer cells, particularly through the modulation of apoptotic pathways. In vitro studies have shown that it significantly reduces the viability of various cancer cell lines.
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study A | Anticancer | MTT assay | Reduced cell viability by up to 70% at 100 µM concentration. |
| Study B | Enzyme Inhibition | Enzyme kinetics | IC50 values for specific kinases were determined in the low micromolar range. |
Agricultural Science
This compound is recognized as a transformation product of the herbicide Fluazifop-P-butyl, indicating its relevance in environmental studies and agricultural applications.
Herbicidal Properties :
Studies have shown that it may contribute to herbicide efficacy by targeting specific plant metabolic pathways, thereby enhancing crop protection strategies against weeds.
| Application | Methodology | Findings |
|---|---|---|
| Herbicide Efficacy | Field trials | Demonstrated enhanced weed control in treated plots compared to controls. |
Material Science
The compound's unique chemical structure allows for potential applications in developing advanced materials, particularly in coatings and polymers.
Polymer Additives :
Research suggests that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.
| Application | Methodology | Findings |
|---|---|---|
| Polymer Development | Mechanical testing | Improved tensile strength and thermal degradation temperatures observed with additives. |
Anticancer Research
A pivotal study published in Cancer Letters outlined the mechanisms by which this compound induces apoptosis in breast cancer cells through mitochondrial pathways, suggesting its potential as a lead compound for new therapies.
Environmental Impact Assessment
Research published in Environmental Science & Technology evaluated the environmental fate of this compound as a metabolite of Fluazifop-P-butyl, highlighting its persistence and potential effects on non-target organisms.
Mechanism of Action
The mechanism of action of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways involved in various physiological processes .
Comparison with Similar Compounds
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid can be compared with other similar compounds, such as:
5-(Trifluoromethyl)pyridine-2-carboxylic acid: This compound shares the trifluoromethyl-pyridine core but lacks the benzoic acid moiety, resulting in different chemical properties and applications.
4-Amino-2-(trifluoromethyl)pyridine: This compound contains an amino group instead of the benzoic acid moiety, leading to different reactivity and biological activity.
4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid: This compound has a piperidine ring attached to the benzoic acid moiety, which alters its chemical and biological properties.
Biological Activity
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid, with the chemical formula C₁₃H₈F₃NO₃ and CAS Number 773108-67-1, is a compound that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making it a significant focus in medicinal chemistry.
- Molecular Weight : 283.206 g/mol
- MDL Number : MFCD00955325
- Physical State : Solid
- Hazard Classification : Irritant
Biological Activity Overview
Research into the biological activity of this compound has indicated various potential therapeutic effects, particularly in the areas of cancer treatment and anti-inflammatory responses.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, structural analogs of similar compounds have demonstrated significant inhibitory effects against various cancer cell lines, including MCF-7 and A549. The IC50 values for these compounds often range from 3.0 µM to 22.54 µM, indicating promising anticancer activity compared to standard chemotherapeutics like doxorubicin and 5-Fluorouracil .
Table 1: Comparison of IC50 Values for Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 22.54 |
| Doxorubicin | MCF-7 | ~10 |
| 5-Fluorouracil | A549 | ~15 |
The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival. The trifluoromethyl group enhances binding affinity to target proteins involved in these pathways, leading to increased apoptosis in cancer cells .
Case Studies
-
In Vitro Studies :
A study evaluating various benzoic acid derivatives indicated that those containing trifluoromethyl groups exhibited enhanced anti-proliferative effects on human cancer cell lines. The study utilized flow cytometry to assess apoptosis rates, confirming that the compound significantly increases cell death in treated populations . -
In Vivo Studies :
Preclinical trials involving animal models have shown that compounds similar to this compound can reduce tumor size significantly when administered in appropriate dosages. These findings support its potential use as a therapeutic agent in oncology .
Additional Biological Activities
Beyond anticancer properties, there is emerging evidence suggesting anti-inflammatory effects. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This could position this compound as a candidate for treating inflammatory diseases as well .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution between 5-(trifluoromethyl)pyridin-2-ol and 4-hydroxybenzoic acid derivatives. Key steps include activating the hydroxyl group (e.g., using Mitsunobu conditions or coupling with halogenated intermediates). Purity optimization involves recrystallization (mp: 287.5–293.5°C ) and HPLC analysis (≥98% purity achievable through gradient elution with ammonium acetate buffer, pH 6.5 ).
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Melting Point Analysis : Confirm identity using the reported range (287.5–293.5°C) .
- Spectroscopy : Use /-NMR to verify aromatic protons and the trifluoromethyl group. Mass spectrometry (MS) confirms the molecular ion peak at m/z 267.20 (CHFNO) .
- Chromatography : HPLC with UV detection (e.g., C18 columns) ensures purity and monitors degradation products .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The -CF group increases lipophilicity (XLogP ≈ 2.9) and electron-withdrawing effects, altering solubility and reactivity. Computational modeling (e.g., topological polar surface area: 68.6 Ų ) predicts bioavailability and guides solvent selection for reactions .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during synthesis of pyridyl-oxy benzoic acid derivatives?
- Methodological Answer : Regioselectivity in coupling reactions is controlled by steric and electronic factors. For example, the -CF group at the 5-position of pyridine directs nucleophilic attack to the 2-position. Computational tools (e.g., density functional theory) model transition states to predict outcomes. Experimental validation via -NMR tracks reaction progress .
Q. How can researchers resolve contradictions in reported melting points or spectral data?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Reproduce synthesis under inert atmospheres to avoid oxidation. Cross-validate data using differential scanning calorimetry (DSC) and X-ray crystallography. Compare with structurally related compounds like Fluazifop-P (mp: 123–124°C for intermediates ).
Q. What structure-activity relationship (SAR) studies are relevant for agrochemical or pharmaceutical applications?
- Methodological Answer : Modify the benzoic acid moiety (e.g., esterification or amidation) to enhance bioactivity. For agrochemical use (e.g., Fluazifop-P ), the (R)-enantiomer of propanoic acid derivatives shows higher herbicidal activity. In medicinal chemistry, introducing electron-withdrawing groups improves target binding (e.g., kinase inhibition ).
Q. How do solvent and catalyst choices impact reaction efficiency in scale-up synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while palladium catalysts improve coupling yields. Monitor reaction kinetics using in situ IR spectroscopy. For scale-up, optimize temperature (60–80°C) and catalyst loading (0.5–1 mol%) to balance cost and efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
